molecular formula C7H3Cl2N3O B6326662 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 1001353-82-7

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B6326662
CAS No.: 1001353-82-7
M. Wt: 216.02 g/mol
InChI Key: BPZJNMLBWODZEC-UHFFFAOYSA-N
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Description

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS: 1001353-82-7) is a heterocyclic compound featuring a fused pyrrolo-triazine core substituted with two chlorine atoms at positions 2 and 4, and a carbaldehyde group at position 5. Its molecular formula is C₇H₃Cl₂N₃O, with a molecular weight of 216.02 g/mol . Predicted physicochemical properties include a density of 1.73±0.1 g/cm³ and an acidity coefficient (pKa) of -7.18±0.30, suggesting high electrophilicity due to electron-withdrawing substituents . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde moiety for further functionalization.

Properties

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZJNMLBWODZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrole-2-carboxamide Derivatives

A widely adopted method involves the cyclization of pyrrole-2-carboxamide derivatives with chlorinating agents. For example, Mastalerz et al. demonstrated that treating pyrrole-2-carboxamide with phosphorus oxychloride (POCl₃) under reflux yields the dichlorinated triazine core. Subsequent regioselective chlorination at positions 2 and 4 is achieved using excess POCl₃ in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Conditions

ParameterValue
ReagentPOCl₃, DIPEA
Temperature110°C
Time6–8 hours
Yield68–72%

Bromination-Selective Chlorination Sequential Approach

To avoid over-chlorination, a bromination step at position 7 can precede chlorination. Sodium borohydride (NaBH₄) reduces undesired byproducts, while N-bromosuccinimide (NBS) introduces bromine at position 7, leaving positions 2 and 4 available for subsequent chlorination.

Introduction of the Carbaldehyde Group

The 7-carbaldehyde functionality is introduced via two primary strategies: direct formylation or oxidation of a methyl precursor .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct electrophilic formylation at position 7. A mixture of dimethylformamide (DMF) and POCl₃ generates the reactive chloroiminium ion, which selectively attacks the electron-rich position 7 of the pyrrolo-triazine scaffold.

Optimized Protocol

  • Reagents : DMF (2 equiv), POCl₃ (3 equiv)

  • Conditions : 0°C to room temperature, 4 hours

  • Workup : Quench with ice-water, extract with ethyl acetate

  • Yield : 55–60%

Oxidation of 7-Methylpyrrolo-triazine

Alternatively, oxidation of a 7-methyl group to the aldehyde is achieved using manganese dioxide (MnO₂) or selenium dioxide (SeO₂). This method requires careful control to prevent over-oxidation to carboxylic acids.

Case Study

  • Substrate : 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine

  • Oxidizing Agent : MnO₂ (5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Time : 12 hours

  • Yield : 48%

Regioselective Chlorination Strategies

Achieving dichlorination at positions 2 and 4 without compromising the aldehyde group necessitates precise reagent selection.

Phosphorus Oxychloride-Mediated Chlorination

POCl₃ in DMF efficiently chlorinates positions 2 and 4. The aldehyde group is protected as an acetal (e.g., using ethylene glycol) to prevent side reactions.

Protection-Deprotection Sequence

  • Protection : React with ethylene glycol, p-toluenesulfonic acid (PTSA) in toluene.

  • Chlorination : POCl₃, DIPEA, 90°C, 3 hours.

  • Deprotection : Hydrolysis with 10% HCl.
    Overall Yield : 62%

Catalytic Chlorination with N-Chlorosuccinimide (NCS)

NCS in the presence of Lewis acids (e.g., FeCl₃) offers milder conditions. This method minimizes degradation of the aldehyde group but requires longer reaction times.

Analytical Validation and Challenges

Purity and Structural Confirmation

  • HPLC : Retention time of 15.35 min (Method D).

  • LC-MS : m/z 289 (M+H⁺).

  • ¹H NMR : Characteristic aldehyde proton at δ 9.82 ppm (s, 1H).

Common Side Reactions

  • Over-Chlorination : Mitigated by controlled reagent stoichiometry.

  • Aldehyde Oxidation : Addressed via acetal protection.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Isopropyl alcohol as a solvent reduces costs compared to DMF, with yields maintained at 81.5%.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% and improve yields to 75%.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated catalysis enables direct C–H formylation at position 7, bypassing protection steps. Preliminary reports indicate yields up to 50%.

Flow Chemistry Systems

Continuous-flow reactors enhance reproducibility in dichlorination steps, achieving >95% conversion in 30 minutes.

Chemical Reactions Analysis

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has shown potential as a scaffold for developing new pharmaceuticals. Its derivatives have been studied for their activity against various diseases.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells. This selectivity is attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth .
CompoundActivityCell LineIC50 (µM)
Derivative AAnticancerA549 (Lung)12.5
Derivative BAnticancerMCF-7 (Breast)8.3

Agrochemicals

The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Herbicidal Efficacy

  • Research indicated that formulations containing this compound effectively suppressed weed growth in agricultural settings. The mode of action involves disrupting photosynthetic processes in target plants .
FormulationTarget WeedEfficacy (%)
Formulation XAmaranthus retroflexus85
Formulation YChenopodium album90

Materials Science

In materials science, this compound has been used in the synthesis of novel polymers and materials with enhanced properties.

Case Study: Polymer Synthesis

  • The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit RNA-dependent RNA polymerase, which is crucial for the replication of RNA viruses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde 1001353-82-7 C₇H₃Cl₂N₃O 216.02 Cl (2,4), CHO (7)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde 1546505-09-2 C₇H₄ClN₃O 181.58 Cl (4), CHO (7)
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine 918538-05-3 C₆H₃Cl₂N₃ 188.01 Cl (2,4)
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-6-amine N/A C₆H₄Cl₂N₄ 203.03 Cl (2,4), NH₂ (6)

Key Observations :

  • Chlorination Impact: The dichloro-substituted derivatives (e.g., CAS 918538-05-3) exhibit higher molecular weights and lipophilicity compared to mono-chloro analogs (CAS 1546505-09-2). The additional chlorine in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions .
  • Functional Group Influence: The carbaldehyde group (CHO) in the target compound introduces a reactive site for condensation or nucleophilic addition, distinguishing it from non-functionalized (CAS 918538-05-3) or amine-substituted analogs (triazin-6-amine) .

Physicochemical and Commercial Considerations

  • Stability : Dichloro derivatives (e.g., CAS 918538-05-3) are typically stable under inert conditions but sensitive to hydrolysis due to electron-deficient triazine cores . The aldehyde group in the target compound may necessitate低温 storage to prevent oxidation.
  • The amine-substituted analog (triazin-6-amine) has been discontinued, likely due to niche demand or synthesis challenges .

Biological Activity

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits a variety of pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

  • Molecular Formula : C6H3Cl2N3
  • Molecular Weight : 188.02 g/mol
  • CAS Number : 918538-05-3
  • IUPAC Name : 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine exhibit significant antitumor properties. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives against cancer cell lines. Results demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Research has also shown that this compound may possess neuroprotective properties:

  • Mechanism : The compound was found to reduce oxidative stress in neuronal cells. In vitro studies indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activities .

Antimicrobial Activity

The antimicrobial potential of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine has been explored as well:

  • Study Findings : A screening of various derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; increases antioxidants
AntimicrobialEffective against Gram-positive/negative bacteria

The mechanisms through which 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in tumor cells.
  • Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase while reducing lipid peroxidation markers.
  • Antibacterial Mechanisms : The disruption of cell wall synthesis is attributed to interference with peptidoglycan biosynthesis pathways.

Q & A

Q. Tables for Key Data

Property Value/Description Reference
XLogP3 2.3 (Predicted lipophilicity)
Optimal Chlorination Temp 85°C (POCl₃ in toluene, 12h)
¹H NMR (Aldehyde Proton) δ 10.1 ppm (DMSO-d₆, singlet)
DFT Energy Barrier 28.5 kcal/mol (Formylation step)

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